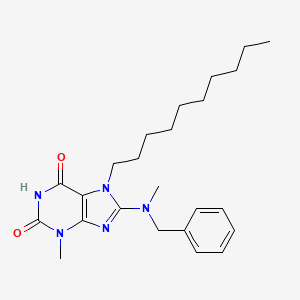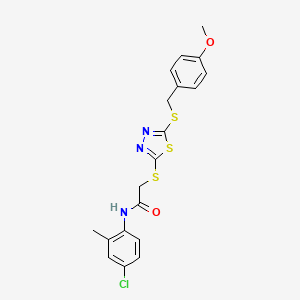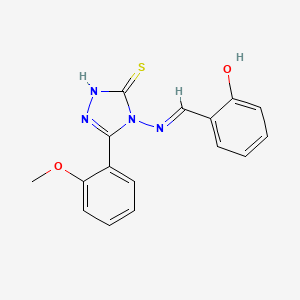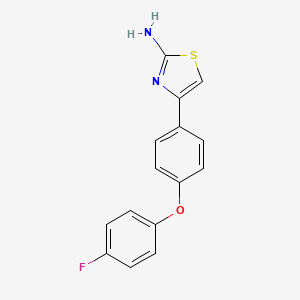
NHS-dPEG(R)4-(m-dPEG(R)8)3-ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NHS-dPEG®4-(m-dPEG®8)3-ester is a specialized compound used in various scientific and industrial applications. It is a branched polyethylene glycol (PEG) derivative with a core structure that includes N-hydroxysuccinimide (NHS) ester and multiple discrete PEG (dPEG) chains. This compound is known for its hydrophilicity, non-immunogenicity, and ability to modify small molecules, peptides, proteins, and functionalized surfaces .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NHS-dPEG®4-(m-dPEG®8)3-ester involves the activation of the carboxyl terminus of the dPEG spacer with N-hydroxysuccinimide (NHS). The reaction typically occurs at a pH range of 7.0 to 7.5, where the NHS ester reacts optimally with free amines . The rate of hydrolysis of the active ester to the carboxylic acid accelerates with increasing pH .
Industrial Production Methods
Industrial production of NHS-dPEG®4-(m-dPEG®8)3-ester involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability and prevent hydrolysis .
Analyse Chemischer Reaktionen
Types of Reactions
NHS-dPEG®4-(m-dPEG®8)3-ester primarily undergoes substitution reactions, where the NHS ester reacts with amines to form stable amide bonds . This reaction is commonly used for the modification of biomolecules and surfaces.
Common Reagents and Conditions
The reaction with amines is typically carried out in an aqueous or organic solvent at a pH of 7.0 to 7.5 . Common reagents include primary and secondary amines, which react with the NHS ester to form amide bonds .
Major Products Formed
The major products formed from the reaction of NHS-dPEG®4-(m-dPEG®8)3-ester with amines are amide-linked conjugates. These conjugates can be used for various applications, including drug delivery, surface modification, and bioconjugation .
Wissenschaftliche Forschungsanwendungen
NHS-dPEG®4-(m-dPEG®8)3-ester has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of NHS-dPEG®4-(m-dPEG®8)3-ester involves the formation of stable amide bonds with amines. The NHS ester reacts with free amines on biomolecules or surfaces, resulting in the covalent attachment of the dPEG chains. This modification enhances the hydrophilicity, reduces immunogenicity, and increases the stability of the conjugates .
Vergleich Mit ähnlichen Verbindungen
NHS-dPEG®4-(m-dPEG®8)3-ester is unique due to its branched structure and multiple dPEG chains, which provide enhanced properties compared to linear PEG derivatives. Similar compounds include:
m-dPEG®4-NHS ester: A linear PEG derivative with a single NHS ester group.
m-dPEG®8-NHS ester: Another linear PEG derivative with a longer PEG chain.
NHS-dPEG®4-(m-dPEG®12)3-ester: A branched PEG derivative with longer dPEG chains.
These compounds differ in their PEG chain length and branching, which affect their solubility, hydrodynamic volume, and reactivity.
Eigenschaften
Molekularformel |
C84H158N6O40 |
|---|---|
Molekulargewicht |
1892.2 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C84H158N6O40/c1-99-25-28-107-41-44-115-55-58-121-67-70-124-64-61-118-52-49-112-38-33-104-22-14-86-77(92)9-18-127-73-84(74-128-19-10-78(93)87-15-23-105-34-39-113-50-53-119-62-65-125-71-68-122-59-56-116-45-42-108-29-26-100-2,75-129-20-11-79(94)88-16-24-106-35-40-114-51-54-120-63-66-126-72-69-123-60-57-117-46-43-109-30-27-101-3)89-80(95)12-17-102-31-36-110-47-48-111-37-32-103-21-13-85-76(91)5-4-6-83(98)130-90-81(96)7-8-82(90)97/h4-75H2,1-3H3,(H,85,91)(H,86,92)(H,87,93)(H,88,94)(H,89,95) |
InChI-Schlüssel |
BZPDKHSGZWBKIF-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12043836.png)




![2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B12043873.png)




![1,2-Dihydro-6-hydroxy-4-oxo-N-2-pyrazinyl-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12043888.png)



